Resveratrol 3-sulfate-d4 (triethylamine)

Description

Significance of Resveratrol (B1683913) Conjugates in Biological Systems and the Resveratrol Paradox

Resveratrol, a naturally occurring polyphenolic compound, has garnered significant scientific interest for its wide range of biological activities observed in laboratory settings, including antioxidant and anti-inflammatory effects. researchgate.netresearchgate.netfrontiersin.org However, translating these promising in-vitro findings into in-vivo efficacy has been met with a significant challenge known as the "resveratrol paradox". ovid.comresearchgate.netresearchgate.net This paradox describes the discrepancy between resveratrol's potent effects in cell cultures and its very low bioavailability in the human body. researchgate.netmdpi.comnih.gov

Upon oral ingestion, resveratrol is extensively and rapidly metabolized in the intestines and liver. nih.govnih.govnih.gov The oral absorption rate can be high, around 70-75%, but the systemic bioavailability of unchanged, free resveratrol is less than 1%. nih.govnih.govresearchgate.net The primary metabolic pathways are phase II conjugation reactions, specifically sulfation and glucuronidation, which are catalyzed by sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs). nih.govmdpi.com These processes convert resveratrol into various metabolites, principally resveratrol sulfates and resveratrol glucuronides. nih.govnih.gov

In humans, sulfation is considered the main conjugation pathway, with resveratrol-3-O-sulfate, resveratrol-4′-O-sulfate, and resveratrol-4′-O-glucuronide being the most abundant metabolites found in plasma. nih.gov The plasma concentrations of these conjugated metabolites far exceed that of the parent resveratrol. nih.govnih.gov This extensive conversion into conjugates is the principal reason for the low levels of free resveratrol reaching systemic circulation. researchgate.netresearchgate.net While initially considered a barrier to efficacy, emerging research suggests that these resveratrol conjugates are not merely inactive excretion products. Some metabolites retain biological activity, and there is evidence that they can be converted back to free resveratrol in certain target tissues, potentially acting as a circulating reservoir. nih.govnih.govmdpi.com This has led to the hypothesis that the biological effects of resveratrol in the body may be mediated, at least in part, by its conjugated metabolites. researchgate.netnih.gov

Table 1: Major Human Metabolites of Resveratrol

| Metabolite Name | Metabolic Pathway | Key Enzyme(s) |

|---|---|---|

| Resveratrol-3-O-sulfate | Sulfation | SULT1A1 nih.gov |

| Resveratrol-4′-O-sulfate | Sulfation | SULT1A1, SULT1A2 nih.gov |

| Resveratrol-3-O-glucuronide | Glucuronidation | UGT1A1, UGT1A9 mdpi.comnih.gov |

| Resveratrol-4′-O-glucuronide | Glucuronidation | UGT1A1, UGT2C7 nih.govnih.gov |

| Dihydroresveratrol | Gut Microbiota Reduction | Bacterial enzymes researchgate.netnih.gov |

Analytical Challenges in the Quantification of Resveratrol and Its Metabolites in Complex Research Matrices

The accurate quantification of resveratrol and its numerous metabolites in complex biological matrices such as plasma, urine, and tissue homogenates presents significant analytical hurdles. nih.govnih.gov These challenges stem from a combination of factors, including the low physiological concentrations of the parent compound, the chemical diversity of its metabolites, and the inherent complexity of the biological samples themselves.

A primary difficulty is the low bioavailability of free resveratrol, which results in very low concentrations in the bloodstream, often near the limit of detection for many analytical instruments. nih.govnih.gov Simultaneously, its metabolites are present at much higher concentrations, requiring analytical methods with a wide dynamic range to measure both the parent compound and its conjugates accurately in the same sample. nih.govnih.gov

The process of sample preparation and extraction is critical and fraught with potential for error. Researchers must efficiently extract these compounds from matrices rich in interfering substances like proteins and lipids, which can suppress the instrument's signal (a phenomenon known as the matrix effect). nih.govyoutube.com Furthermore, the conjugation of resveratrol with sulfate (B86663) and glucuronide groups significantly alters the polarity and chemical properties of the molecules, necessitating distinct extraction and chromatographic conditions for optimal analysis. nih.gov Some methods require enzymatic hydrolysis to cleave the conjugates back to free resveratrol for indirect measurement, a process whose accuracy depends on the complete and specific activity of the enzymes used. nih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred technique for these analyses due to its high sensitivity and specificity. nih.govnih.govyoutube.com However, even with this advanced technology, challenges remain in developing robust methods that can separate and accurately quantify the various isomeric metabolites (e.g., different positions of sulfation or glucuronidation) and account for variability introduced during sample handling and analysis. nih.govnih.gov

Rationale for Utilizing Stable Isotope-Labeled Internal Standards in Resveratrol Metabolism and Pharmacokinetic Research

To overcome the analytical challenges inherent in quantifying resveratrol and its metabolites, the use of stable isotope-labeled internal standards (SIL-IS) is considered the gold standard in bioanalytical mass spectrometry. nih.govnih.govnih.gov This technique, known as stable isotope dilution analysis (SIDA), is essential for achieving the highest levels of accuracy and precision in pharmacokinetic and metabolism studies. nih.gov

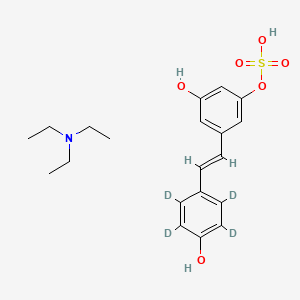

A SIL-IS is a version of the target analyte (the compound being measured) in which one or more atoms have been replaced by a heavier, non-radioactive isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). nih.govmdpi.com For example, in resveratrol research, a deuterated version of a metabolite, such as Resveratrol 3-sulfate-d4, is used as the internal standard for the quantification of the natural, non-labeled Resveratrol 3-sulfate.

The fundamental principle behind using a SIL-IS is that it is chemically identical to the analyte of interest and therefore behaves in virtually the same way during every step of the analytical process, including extraction, chromatography, and ionization in the mass spectrometer. nih.gov However, because of the mass difference from the incorporated stable isotopes, the SIL-IS can be distinguished from the native analyte by the mass spectrometer.

By adding a known amount of the SIL-IS to the biological sample at the very beginning of the workflow, it can effectively correct for procedural variations that can lead to inaccurate results. nih.gov These include:

Extraction Inefficiency: Any loss of the target analyte during sample preparation will be mirrored by a proportional loss of the SIL-IS.

Matrix Effects: The SIL-IS co-elutes with the native analyte from the liquid chromatography column and experiences the same degree of signal suppression or enhancement caused by interfering compounds in the matrix. youtube.com

Instrument Variability: Fluctuations in instrument performance are normalized because the ratio of the native analyte to the SIL-IS is measured, not the absolute response of the analyte alone.

This ability to correct for inter-sample variability, especially in complex clinical samples, is critical for reliable data. nih.gov The use of a SIL-IS minimizes analytical error, thereby ensuring that the quantitative data accurately reflects the true concentration of the analyte in the biological sample. nih.govnih.gov

Overview of Resveratrol 3-sulfate-d4 (triethylamine) as a Key Research Tool

Resveratrol 3-sulfate-d4 (triethylamine) is a specialized chemical tool designed specifically for advanced research in resveratrol metabolism and pharmacokinetics. It serves as a stable isotope-labeled internal standard for the quantitative analysis of one of the most important and abundant human metabolites of resveratrol: Resveratrol 3-sulfate. nih.gov

The "d4" designation indicates that four hydrogen atoms in the molecule have been replaced with deuterium atoms. This mass modification allows it to be differentiated by a mass spectrometer from the endogenous, non-labeled Resveratrol 3-sulfate, while ensuring it behaves identically during sample processing and analysis. nih.gov Its use in LC-MS/MS-based stable isotope dilution analysis enables researchers to achieve highly accurate and precise measurements of Resveratrol 3-sulfate concentrations in complex biological matrices. nih.govnih.gov This is crucial for understanding the metabolic fate of resveratrol, determining the exposure levels of its key metabolites, and investigating their potential biological activities.

The compound is supplied as a triethylamine (B128534) salt. Triethylamine (N(CH₂CH₃)₃) is a volatile organic base commonly used in organic synthesis and analytical chemistry. wikipedia.org In this context, it acts as a counter-ion to form a salt with the acidic sulfate group of the resveratrol metabolite. This salt formation can improve the stability and handling characteristics of the standard. As a tertiary amine salt, it is also useful as an ion-interaction reagent in certain types of chromatography and is volatile, which allows for its use in mass spectrometry without causing persistent background signals. wikipedia.org The use of this high-purity, isotopically labeled standard is indispensable for robust and reliable bioanalytical method validation and the subsequent application to clinical and preclinical studies investigating the resveratrol paradox. nih.govyoutube.com

Table 2: Analytical Method Parameters for Resveratrol Metabolite Quantification using LC-MS/MS

| Parameter | Description | Typical Application |

|---|---|---|

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) nih.gov | Gold standard for high sensitivity and specificity in complex matrices. nih.govyoutube.com |

| Column | Reversed-phase C18 researchgate.netnih.gov | Commonly used for separating resveratrol and its metabolites based on polarity. |

| Mobile Phase | Acetonitrile/Methanol (B129727) and water with modifiers (e.g., formic acid, ammonium (B1175870) acetate) nih.govnih.gov | Gradients are used to elute compounds with varying polarities over the course of the run. |

| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode for sulfates. nih.govnih.gov | Efficiently ionizes the analytes for detection by the mass spectrometer. |

| Internal Standard | Stable Isotope-Labeled (e.g., Deuterated) version of the analyte. nih.govnih.gov | Corrects for matrix effects, extraction loss, and instrument variability. |

| Quantification | Stable Isotope Dilution Analysis (SIDA) nih.gov | Provides the most accurate and precise quantification by measuring the ratio of the analyte to the internal standard. |

Strategic Design of Deuterium Labeling for Resveratrol Derivatives in Metabolic Tracing

The strategic incorporation of deuterium into resveratrol derivatives is paramount for their effective use in metabolic tracing studies. Deuterium labeling offers a non-radioactive method to track the fate of these compounds in biological systems, providing invaluable insights into their absorption, distribution, metabolism, and excretion (ADME) profiles. nih.gov

Positional Specificity of Deuterium Incorporation for Quantitative Analysis

The position of deuterium incorporation within the resveratrol molecule is a critical consideration for ensuring the stability of the label and the accuracy of quantitative analysis. For use as an internal standard in mass spectrometry-based quantification, the deuterium labels must be placed on atoms that are not susceptible to exchange under physiological or analytical conditions. researchgate.net Ideally, deuterium atoms are introduced into chemically stable positions, such as aromatic rings or aliphatic chains, where they are not readily exchanged with protons from the surrounding environment.

The use of deuterated internal standards is crucial for accurate quantification in mass spectrometry. clearsynth.com These standards, which are chemically identical to the analyte but have a different mass due to the deuterium labeling, co-elute with the analyte during chromatographic separation. This allows for the correction of variations in sample preparation, injection volume, and ionization efficiency, leading to more precise and accurate measurements. texilajournal.comscioninstruments.com

Isotopic Purity and Enrichment Considerations for Internal Standards

The isotopic purity and enrichment of the deuterated internal standard are critical factors that directly impact the accuracy of quantitative assays. High isotopic purity, meaning a low abundance of the unlabeled analyte in the deuterated standard, is essential to avoid underestimation of the analyte concentration in the sample. Similarly, high isotopic enrichment, which refers to the percentage of molecules that contain the desired number of deuterium atoms, is necessary for a strong and distinct mass spectrometry signal.

Several analytical techniques are employed to determine the isotopic purity and enrichment of deuterated compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ²H NMR, is a powerful tool for confirming the position of deuterium labeling and quantifying the degree of enrichment. omicronbio.comrsc.org Mass spectrometry (MS) is also widely used to assess isotopic enrichment by analyzing the mass distribution of the labeled compound. texilajournal.comrsc.org

Table 1: Analytical Techniques for Isotopic Enrichment Analysis

| Analytical Technique | Information Provided | Key Considerations |

| ¹H NMR | Confirms the absence of protons at specific labeled positions. | Requires careful integration of signals and comparison with an internal standard. |

| ²H NMR | Directly detects and quantifies the deuterium nuclei at labeled positions. | Provides a direct measure of isotopic enrichment. |

| Mass Spectrometry (MS) | Determines the mass-to-charge ratio of the molecule, revealing the number of incorporated deuterium atoms. | High-resolution mass spectrometry can differentiate between isotopologues. |

Chemical Synthesis Pathways for Resveratrol 3-sulfate-d4 Precursors

The synthesis of Resveratrol 3-sulfate-d4 begins with the preparation of a deuterated resveratrol precursor. This typically involves multi-step organic synthesis, starting from commercially available deuterated starting materials.

A common strategy for the synthesis of resveratrol involves the Wittig or Horner-Wadsworth-Emmons reaction to form the characteristic stilbene backbone. researchgate.netgoogle.com For the synthesis of a deuterated analog, deuterated starting materials would be incorporated in the early stages of the synthesis.

Selective Protection and Deprotection Strategies for Hydroxyl Groups

Due to the presence of three hydroxyl groups in resveratrol with similar reactivities, regioselective synthesis of the 3-sulfate derivative requires a careful strategy of protection and deprotection. nih.gov The 4'- and 5-hydroxyl groups must be protected to ensure that sulfation occurs exclusively at the 3-position.

Silyl ethers are commonly employed as protecting groups for hydroxyl functions due to their ease of installation and removal under specific conditions. highfine.com For instance, tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) groups can be used to protect the hydroxyl groups. The relative steric hindrance of these groups can sometimes be exploited for selective protection. highfine.com

The deprotection of silyl ethers is typically achieved using fluoride reagents, such as tetrabutylammonium fluoride (TBAF), or under acidic conditions. organic-chemistry.orggelest.com The choice of deprotection conditions is critical to avoid the cleavage of the newly formed sulfate ester.

Table 2: Common Protecting Groups for Hydroxyl Functions in Resveratrol Synthesis

| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions |

| tert-Butyldimethylsilyl | TBS | TBS-Cl, imidazole | TBAF, HF, acidic conditions |

| Triisopropylsilyl | TIPS | TIPS-Cl, imidazole | TBAF, HF, acidic conditions |

| Benzyl | Bn | BnBr, base | Hydrogenolysis (H₂, Pd/C) |

| Acetyl | Ac | Ac₂O, pyridine | Base (e.g., K₂CO₃, MeOH) |

Sulfation and Triethylamine Salt Formation Reactions for Resveratrol 3-sulfate-d4 (triethylamine)

The final steps in the synthesis involve the regioselective sulfation of the partially protected resveratrol-d4 precursor and the subsequent formation of the triethylamine salt.

Chemical Sulfation Methodologies for Research Scale Synthesis (e.g., using SO₃-pyridine complex or chlorosulfonic acid)

Several reagents can be employed for the sulfation of phenolic hydroxyl groups. The sulfur trioxide-pyridine complex (SO₃·pyridine) is a mild and effective reagent for this transformation. nih.gov The reaction is typically carried out in an aprotic solvent such as pyridine or dichloromethane. Another common sulfating agent is chlorosulfonic acid (ClSO₃H).

The choice of sulfating agent and reaction conditions can influence the yield and regioselectivity of the reaction. For the synthesis of Resveratrol 3-sulfate, the reaction would be performed on the resveratrol-d4 precursor where the 4'- and 5-hydroxyl groups are protected. Following the sulfation reaction, the protecting groups are removed to yield the desired Resveratrol 3-sulfate-d4.

The formation of the triethylamine salt is achieved by treating the final sulfate ester with triethylamine. nih.govtheacademic.inmatec-conferences.orgresearchgate.net This acid-base reaction results in the formation of the triethylammonium salt of the resveratrol sulfate, which is often more stable and easier to handle than the free sulfonic acid. The triethylamine salt can be purified by crystallization or chromatography.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H27NO6S |

|---|---|

Molecular Weight |

413.5 g/mol |

IUPAC Name |

N,N-diethylethanamine;[3-hydroxy-5-[(E)-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)ethenyl]phenyl] hydrogen sulfate |

InChI |

InChI=1S/C14H12O6S.C6H15N/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(8-11)20-21(17,18)19;1-4-7(5-2)6-3/h1-9,15-16H,(H,17,18,19);4-6H2,1-3H3/b2-1+;/i3D,4D,5D,6D; |

InChI Key |

ZFXTYRNSFBAQQU-RNUYNDDYSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1/C=C/C2=CC(=CC(=C2)OS(=O)(=O)O)O)[2H])[2H])O)[2H].CCN(CC)CC |

Canonical SMILES |

CCN(CC)CC.C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OS(=O)(=O)O)O)O |

Origin of Product |

United States |

Advanced Analytical Techniques for Resveratrol 3 Sulfate D4 Triethylamine in Academic Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) Applications

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) and its high-throughput counterpart, UHPLC-MS/MS, are the predominant technologies for the analysis of resveratrol (B1683913) and its conjugated metabolites, including sulfates and glucuronides, in biological samples. nih.govpsu.edu These methods offer unparalleled sensitivity and selectivity, allowing for the direct detection and quantification of metabolites without the need for enzymatic hydrolysis, which can introduce variability. nih.govpsu.edu The use of a stable isotope-labeled internal standard, such as Resveratrol 3-sulfate-d4 (triethylamine), is fundamental to the success of these applications.

In quantitative bioanalysis, an internal standard (IS) is added to samples and standards to correct for variations in sample preparation and instrument response. An ideal IS behaves identically to the analyte during extraction and ionization. nih.gov A stable isotope-labeled internal standard, like Resveratrol 3-sulfate-d4, is the gold standard because its physicochemical properties are nearly identical to the endogenous analyte (resveratrol 3-sulfate). It co-elutes with the analyte and experiences similar matrix effects and ionization efficiency, providing the most accurate correction. nih.govpharmaceuticalconferences.com Researchers develop methods where a known concentration of Resveratrol 3-sulfate-d4 is added to biological samples (e.g., plasma, urine) at the beginning of the sample preparation process. researchgate.net The ratio of the analyte's response to the IS response is then used to calculate the analyte's concentration, ensuring high precision and accuracy. japsonline.com

Achieving clear separation of resveratrol and its various metabolites, which are often polar and structurally similar, is a critical challenge. psu.edu Optimization of chromatographic parameters is essential for resolving these compounds from each other and from interfering matrix components. researchgate.net

Stationary Phase (Column): Reversed-phase columns, particularly C18 phases, are most commonly used. nih.govnih.gov Some methods employ columns specifically designed for enhanced retention of polar compounds, such as the Waters Atlantis C18, which can operate under 100% aqueous conditions, beneficial for resolving very polar metabolites. nih.gov

Mobile Phase Composition: The mobile phase typically consists of an aqueous component and an organic solvent. Gradient elution, where the proportion of the organic solvent is increased over time, is necessary to separate early-eluting polar conjugates from the more lipophilic parent resveratrol. nih.govlibretexts.org

Aqueous Phase: Often contains additives to improve peak shape and ionization efficiency. Formic acid (e.g., 0.1%) is common for positive ion mode mass spectrometry, while ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) is used for negative ion mode. nih.gov The pH of the mobile phase can be adjusted to control the ionization state of the analytes, which affects their retention on the column. libretexts.orgjapsonline.com

Organic Phase: Acetonitrile and methanol (B129727) are the most frequently used organic solvents. nih.govijpcbs.com The choice and gradient profile are optimized to achieve the best balance between resolution and analysis time. mdpi.com

Table 1: Example of Optimized Chromatographic Conditions for Resveratrol Metabolite Analysis

| Parameter | Condition 1 (for Metabolites) nih.gov | Condition 2 (General) nih.gov |

|---|---|---|

| Column | Reversed-Phase C18 (30 x 2.0 mm) | Waters Atlantis C18 (3 µm) |

| Mobile Phase A | 0.1% (v/v) Formic Acid in Water | Ammonium Acetate Buffer |

| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile | Methanol with 2% Isopropanol |

| Flow Rate | 0.25 mL/min | Not Specified |

| Elution Type | Gradient | Gradient |

| Total Run Time | 12 min | Relatively short run-time |

Tandem mass spectrometry (MS/MS) is used for its high selectivity and sensitivity. The most common mode of operation for quantification is Multiple Reaction Monitoring (MRM). nih.gov In MRM, a specific precursor ion (the molecular ion of the analyte or standard) is selected and fragmented, and a resulting specific product ion is monitored. This precursor-to-product ion transition is highly specific to the target compound.

For resveratrol 3-sulfate, the precursor ion is the deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 307. Upon fragmentation, it loses the sulfate (B86663) group (SO₃, 80 Da), resulting in a product ion corresponding to resveratrol at m/z 227. psu.eduresearchgate.net For the deuterated internal standard, Resveratrol 3-sulfate-d4, the precursor ion would be m/z 311 (assuming four deuterium (B1214612) atoms on the resveratrol core), which would also fragment to a specific product ion. The mass spectrometer is programmed to monitor the specific MRM transitions for both the analyte and the deuterated internal standard simultaneously.

Table 2: Representative MRM Transitions for Resveratrol Analytes

| Compound | Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

|---|---|---|---|---|

| Resveratrol | 227 | 185 | Negative | nih.govpsu.edu |

| Resveratrol 3-sulfate | 307 | 227 | Negative | nih.govpsu.eduresearchgate.net |

| Resveratrol Glucuronide | 403 | 227 | Negative | psu.eduresearchgate.net |

| Resveratrol-d4 (Hypothetical IS for Resveratrol) | 231 | 189 | Negative | nih.gov |

| Resveratrol 3-sulfate-d4 (Hypothetical IS) | 311 | 231 | Negative | Inferred |

Stable Isotope Dilution Analysis (SIDA) is a quantitative method that combines the use of a stable isotope-labeled internal standard with mass spectrometry. nih.govnih.gov The use of Resveratrol 3-sulfate-d4 as the internal standard for the quantification of resveratrol 3-sulfate is a prime example of the SIDA approach. Because the deuterated standard is chemically identical to the analyte, it accounts for analyte loss during all stages of sample handling, including extraction, derivatization, and injection. nih.gov Furthermore, it effectively compensates for variations in ionization efficiency (matrix effects) in the mass spectrometer's source. pharmaceuticalconferences.com This results in a significant improvement in accuracy and precision compared to methods using other types of internal standards. nih.gov Validation experiments for SIDA methods often demonstrate excellent robustness and high recovery rates. nih.gov

Matrix effects are a major challenge in LC-MS bioanalysis, referring to the alteration of ionization efficiency by co-eluting compounds from the biological matrix (e.g., phospholipids, salts). nih.gov This can lead to signal suppression or enhancement, causing inaccurate quantification. nih.gov

Evaluation: Matrix effects are typically assessed by comparing the analyte's response in a post-extraction spiked blank matrix sample to its response in a pure solvent. nih.gov A value significantly different from 100% indicates the presence of matrix effects. Post-column infusion experiments can also be used to qualitatively identify regions in the chromatogram where ion suppression or enhancement occurs. nih.gov

Compensation: The most effective strategy to compensate for matrix effects is the use of a co-eluting, stable isotope-labeled internal standard like Resveratrol 3-sulfate-d4. nih.govpharmaceuticalconferences.com Since the standard and the analyte are affected by the matrix in the same way, the ratio of their signals remains constant, leading to an accurate final concentration. Other strategies include improving sample clean-up to remove interfering components, optimizing chromatography to separate the analyte from matrix interferences, or simply diluting the sample, though this may compromise sensitivity. mdpi.com

For a quantitative method to be considered reliable for research, it must undergo rigorous validation according to established guidelines. japsonline.com Key validation parameters include:

Linearity: The method should produce results that are directly proportional to the concentration of the analyte in the sample. This is evaluated by analyzing calibration standards at several concentration levels and demonstrating a high correlation coefficient (r²), typically >0.99. nih.govglobalresearchonline.netmdpi.com

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. ijpcbs.comnih.gov

Precision: The closeness of agreement between a series of measurements. It is expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV) and is assessed at different concentrations within a single run (intra-day) and on different days (inter-day). nih.govnih.gov For bioanalytical methods, a %RSD of <15% is generally considered acceptable. psu.edu

Accuracy: The closeness of the measured value to the true value. It is expressed as the percentage of the nominal concentration. nih.gov An accuracy within ±15% (or ±20% at the LOQ) is typically required. nih.gov

Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample. nih.govmdpi.com While high recovery is desirable, consistent and reproducible recovery is more critical, especially when using a stable isotope-labeled internal standard.

Table 3: Typical Method Validation Performance Data for Resveratrol Analysis

| Parameter | Typical Acceptance Criteria/Value | Reference |

|---|---|---|

| Linearity (r²) | > 0.99 | nih.govglobalresearchonline.net |

| Range | 5 - 1000 ng/mL | nih.govjapsonline.com |

| LOQ | 5 ng/mL | nih.gov |

| Accuracy | 85% - 115% of nominal value | nih.govpsu.edu |

| Precision (%RSD) | < 15% | nih.govpsu.edunih.gov |

| Recovery | Consistent and reproducible (e.g., ~60-90%) | nih.govnih.govmdpi.com |

Development of Methodologies for Quantitative Analysis Using Resveratrol 3-sulfate-d4 (triethylamine) as Internal Standard

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation and Purity Assessment for Research Standards

Beyond basic compound identification, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful suite of techniques for the detailed structural confirmation and purity assessment of complex molecules like Resveratrol 3-sulfate-d4 (triethylamine). For a research standard, where accuracy is paramount, advanced NMR methods provide an in-depth analysis of the molecular structure and a quantitative measure of purity without the need for an identical reference material.

Quantitative NMR (qNMR) is a primary method for determining the purity of organic reference materials with a high degree of accuracy. rssl.comnih.gov The principle of qNMR relies on the direct proportionality between the integrated signal intensity of a specific resonance and the number of nuclei contributing to that signal. nih.gov This allows for the calculation of the absolute purity of the analyte by comparing the integral of a specific proton signal of the compound to that of a certified internal standard of known purity. rssl.comsigmaaldrich.com For Resveratrol 3-sulfate-d4 (triethylamine), the purity assessment would involve dissolving a precisely weighed amount of the compound and a suitable internal standard in a deuterated solvent and acquiring a ¹H NMR spectrum under optimized conditions that ensure full relaxation of all signals.

For unambiguous structural confirmation, two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed. sdsu.edu

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For Resveratrol 3-sulfate-d4, COSY would confirm the connectivity of the protons within the aromatic rings and the vinyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons to which they are attached. This is crucial for assigning the carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.eduyoutube.com HMBC is instrumental in piecing together the molecular fragments, for instance, by showing correlations from the vinyl protons to the carbons of both aromatic rings, and confirming the position of the sulfate group through correlations from neighboring protons. The deuterium labeling at specific positions would result in the absence of corresponding signals in the ¹H NMR spectrum and altered signals in the ¹³C NMR spectrum, providing definitive confirmation of the deuteration sites.

Table 1: Hypothetical ¹H and ¹³C NMR Data for Structural Confirmation of Resveratrol 3-sulfate-d4 (triethylamine)

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 2 | 7.35 (d, J=8.5 Hz) | 128.5 | C-4, C-6, C-7 |

| 3 | 6.80 (d, J=8.5 Hz) | 115.8 | C-1, C-5, C-4' |

| 4 | - | 157.0 (t, J=24 Hz) | - |

| 5 | 6.80 (d, J=8.5 Hz) | 115.8 | C-1, C-3, C-4' |

| 6 | 7.35 (d, J=8.5 Hz) | 128.5 | C-2, C-4, C-7 |

| 7 | 6.95 (d, J=16.3 Hz) | 126.5 | C-1, C-2, C-6, C-1' |

| 8 | 7.05 (d, J=16.3 Hz) | 128.8 | C-1', C-2', C-6' |

| 1' | - | 139.5 | - |

| 2' | 6.55 (d, J=2.0 Hz) | 107.5 | C-4', C-6', C-8 |

| 3' | - | 159.0 (t, J=24 Hz) | - |

| 4' | 6.30 (t, J=2.0 Hz) | 102.0 | C-2', C-6', C-5' |

| 5' | - | 159.0 (t, J=24 Hz) | - |

| 6' | 6.55 (d, J=2.0 Hz) | 107.5 | C-2', C-4', C-8 |

| Triethylamine (B128534) CH₂ | 3.10 (q, J=7.3 Hz) | 46.5 | Triethylamine CH₃ |

| Triethylamine CH₃ | 1.25 (t, J=7.3 Hz) | 8.5 | Triethylamine CH₂ |

Note: This is a hypothetical representation. Actual chemical shifts may vary based on solvent and experimental conditions. The deuterium labeling (d4) is assumed to be at positions 4, 3', and 5', leading to the absence of their ¹H signals and the appearance of triplets in the ¹³C spectrum due to C-D coupling.

Integration with Other Chromatographic and Spectroscopic Methods in Research Quality Control

For the comprehensive quality control of a research standard like Resveratrol 3-sulfate-d4 (triethylamine), a multi-faceted approach integrating various chromatographic and spectroscopic techniques is essential. This ensures not only the identity and purity of the main component but also the detection and characterization of any potential impurities.

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard method for assessing the purity of resveratrol and its metabolites. nih.gov A gradient elution method using a C18 column can effectively separate the target compound from potential starting materials, isomers (like the cis-isomer), and degradation products. researchgate.net The peak area percentage from the UV chromatogram provides a primary measure of purity.

For more rigorous analysis, HPLC is coupled with tandem mass spectrometry (LC-MS/MS). nih.gov This technique offers high sensitivity and selectivity, allowing for the detection of trace-level impurities. By operating in Multiple Reaction Monitoring (MRM) mode, specific precursor-to-product ion transitions for Resveratrol 3-sulfate-d4 and any known potential impurities can be monitored, providing a highly specific and quantitative analysis. The mass difference due to deuterium labeling is a key parameter for identification.

The integration of these techniques provides a robust quality control workflow:

HPLC-UV: Provides the primary assessment of purity and detects any significant impurities with a chromophore.

LC-MS/MS: Confirms the molecular weight of the main peak and the deuterated nature of the compound. It is also used to search for and identify potential impurities at low levels that may not be apparent in the UV chromatogram.

qNMR: Provides an accurate, independent measure of the absolute purity of the material, which is not dependent on the response factor of a detector.

This integrated approach ensures that the research standard meets the high-quality requirements for its intended use in academic research, providing confidence in the quantitative data generated from studies utilizing this internal standard.

Table 2: Integrated Analytical Quality Control Findings for a Representative Batch of Resveratrol 3-sulfate-d4 (triethylamine)

| Analytical Technique | Parameter | Specification | Result |

| HPLC-UV (325 nm) | Purity (Area %) | ≥ 98.0% | 99.2% |

| LC-MS/MS | [M-H]⁻ ion | Expected: 311.1 m/z | Observed: 311.1 m/z |

| Isotopic Purity | ≥ 99% d4 | > 99.5% d4 | |

| Impurity Profile | No single impurity > 0.1% | Conforms | |

| ¹H qNMR | Purity (w/w %) | Report Value | 98.7% (± 0.5%) |

| Structural Confirmation | ¹H, ¹³C, 2D NMR | Conforms to structure | Conforms |

Applications of Resveratrol 3 Sulfate D4 Triethylamine in in Vitro and Ex Vivo Metabolic Research

Elucidation of Resveratrol (B1683913) Sulfation Pathways and Kinetics in Research Models

Sulfation is a primary metabolic pathway for resveratrol in humans, occurring rapidly in the intestines and liver. univie.ac.atnih.gov This process significantly alters the parent compound's structure and influences its distribution and efficacy. The use of deuterated standards allows for precise tracking of these intricate enzymatic processes.

In vitro studies using human liver cytosol and recombinant human sulfotransferase (SULT) enzymes have been fundamental in identifying the specific isoforms responsible for resveratrol's sulfation. nih.govresearchgate.net Research has demonstrated that several SULT isoforms, including SULT1A1, SULT1A2, SULT1A3, and SULT1E1, catalyze the formation of resveratrol sulfates to varying degrees. researchgate.net

SULT1A1 is the principal enzyme responsible for forming resveratrol-3-O-sulfate. nih.govnih.gov Resveratrol-4'-O-sulfate formation is catalyzed by SULT1A1 and SULT1A2, while resveratrol-3-O-4'-O-disulfate is mainly produced by SULT1A1. nih.govresearchgate.net In human adipocytes, SULT1A1 is the key enzyme for resveratrol sulfation, and its upregulation during adipocyte differentiation highlights its tissue-specific role in resveratrol metabolism. nih.gov The specificity of these enzymes is a critical factor in determining the metabolic profile of resveratrol in the body. nih.govnih.gov

Table 1: SULT Isoform Specificity in Resveratrol Sulfation

| SULT Isoform | Primary Resveratrol Metabolite(s) Formed | Reference |

| SULT1A1 | Resveratrol-3-O-sulfate (major), Resveratrol-4'-O-sulfate, Resveratrol-3-O-4'-O-disulfate | nih.govnih.govresearchgate.net |

| SULT1A2 | Resveratrol-4'-O-sulfate, Resveratrol-3-O-sulfate (minor) | nih.govresearchgate.net |

| SULT1A3 | Resveratrol-3-O-sulfate (minor) | nih.govresearchgate.net |

| SULT1E1 | Resveratrol-3-O-sulfate (minor) | nih.govnih.gov |

This table summarizes the primary roles of different SULT isoforms in metabolizing resveratrol as identified in in vitro research.

The use of deuterated standards like Resveratrol 3-sulfate-d4 is essential for the kinetic characterization of enzyme reactions. medchemexpress.com In methodologies such as liquid chromatography-mass spectrometry (LC-MS), these labeled compounds serve as ideal internal standards. Because they are chemically identical to the analyte but have a different mass, they can be used to correct for sample loss during preparation and variations in instrument response, thus enabling highly accurate quantification. medchemexpress.comnih.gov

Kinetic studies in human liver cytosol have revealed the complex nature of resveratrol sulfation. nih.gov The formation of resveratrol-3-O-sulfate (M1) follows a substrate inhibition pattern. nih.gov In contrast, the formation of resveratrol-4'-O-sulfate (M2) and resveratrol-3-O-4'-O-disulfate (M3) exhibits sigmoidal kinetics. nih.gov The intrinsic clearance (Vmax/Km) for the formation of the disulfate metabolite was found to be significantly higher than that for the monosulfate, indicating a highly efficient pathway. nih.gov Such detailed kinetic data are vital for predicting the metabolic fate of resveratrol in vivo.

Table 2: Kinetic Parameters of Resveratrol Sulfation in Human Liver Cytosol

| Metabolite | Structure | Kinetic Model | Vmax/Km (μL·min⁻¹·mg⁻¹) | Ki (μM) |

| M1 | trans-resveratrol-3-O-sulfate | Substrate Inhibition | 1.63 ± 0.41 | 21.3 ± 8.73 |

| M2 | trans-resveratrol-4'-O-sulfate | Sigmoidal | 0.04 ± 0.01 | N/A |

| M3 | trans-resveratrol-3-O-4'-O-disulfate | Sigmoidal | 2.23 ± 0.14 | N/A |

This table presents kinetic data for the formation of three major sulfated metabolites of resveratrol, adapted from studies on human liver cytosol. nih.gov

Ex vivo models, such as isolated perfused rat small intestines and liver preparations, have been instrumental in identifying the metabolites formed during the first-pass metabolism of resveratrol. nih.gov Studies using human liver cytosol identified three major sulfated metabolites: trans-resveratrol-3-O-sulfate, trans-resveratrol-4'-O-sulfate, and trans-resveratrol-3-O-4'-O-disulfate. nih.gov These findings confirm that sulfation is a dominant metabolic route in the human liver. nih.gov The ability of resveratrol sulfates to be deconjugated by gut microflora and reabsorbed suggests a potential for enterohepatic recirculation, which could prolong the compound's effects in the body. nih.gov

Research on Resveratrol Desulfation Mechanisms and Sulfatase Activity

While sulfation is a major metabolic route, the reverse reaction, desulfation, is equally important as it can regenerate the parent resveratrol molecule (aglycone) in target tissues. researchgate.netnih.gov This process is mediated by sulfatase enzymes and is a key area of research for understanding resveratrol's in vivo activity.

Both mammalian and bacterial enzymes contribute to the deconjugation of resveratrol sulfates. In humans, steroid sulfatase (STS), which is ubiquitously expressed, can convert resveratrol sulfates back to free resveratrol. univie.ac.atnih.gov Research on human breast cancer tissue revealed that while sulfotransferase activity was higher in tumor samples, the expression of steroid sulfatase was significantly lower compared to adjacent non-tumorous tissue. nih.gov This imbalance could lead to an accumulation of resveratrol sulfates in cancerous tissue. nih.gov

Furthermore, gut microflora play a significant role in resveratrol metabolism. nih.gov Bacteria in the gut can deconjugate resveratrol sulfates that reach the colon, allowing for the reabsorption of free resveratrol and contributing to its systemic availability. nih.gov Studies have also shown that resveratrol-3-O-sulfate can beneficially modulate the gut microbiota, for instance, by promoting the growth of Lactobacillus species. nih.gov

Resveratrol sulfate (B86663) conjugates are generally more stable than the parent compound. nih.gov For instance, in cell culture medium where resveratrol degraded by approximately 20% over 24 hours, its 4'-sulfate metabolite remained stable. nih.gov This stability allows the sulfates to act as a circulating reservoir. nih.gov

Studies have demonstrated that these stable sulfate metabolites can be taken up by cells and hydrolyzed intracellularly to regenerate free resveratrol. researchgate.netnih.gov In human colorectal cancer cells, resveratrol sulfates were shown to be deconjugated, releasing the parent compound which then induced autophagy and senescence selectively in the cancer cells. researchgate.netnih.gov The inhibition of this process by a sulfatase inhibitor confirmed that the biological effects were due to the regenerated resveratrol. researchgate.net This mechanism suggests that resveratrol can be delivered to target tissues in a stable, conjugated form, where it is then reactivated to exert its biological functions. researchgate.netnih.gov

Inter-Species Metabolic Comparisons Using Deuterated Standards in Ex Vivo Models (e.g., non-human primate tissue fractions)

The metabolism of resveratrol can vary significantly between species. nih.gov Therefore, data from rodent models may not always be directly translatable to humans. Non-human primates, being phylogenetically closer to humans, serve as a valuable model for metabolic research. nih.gov The use of deuterated standards like Resveratrol 3-sulfate-d4 is crucial for accurate inter-species pharmacokinetic and metabolic comparisons in ex vivo models, such as liver or intestinal tissue fractions.

While specific studies detailing the use of Resveratrol 3-sulfate-d4 in non-human primate tissue fractions are not extensively published, the established methodology involves incubating the deuterated compound with these tissue preparations. By analyzing the formation of various metabolites using LC-MS/MS, researchers can compare the metabolic profiles between species. For instance, studies in dogs have utilized LC-MS/MS methods to determine the pharmacokinetics of resveratrol and its sulfated and glucuronidated metabolites, highlighting the importance of accurate quantification of each metabolite. nih.gov

In studies involving the grey mouse lemur (Microcebus murinus), a non-human primate model, resveratrol metabolism has been investigated to understand its effects on age-related pathologies. researchgate.net Although these studies may not have explicitly used Resveratrol 3-sulfate-d4, the principles of using deuterated internal standards for accurate quantification of metabolites in plasma and tissue samples are directly applicable and essential for robust inter-species comparisons. Such studies would allow for a more accurate prediction of human metabolism and bioavailability based on data from non-human primate models.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Resveratrol 3-sulfate-d4 (triethylamine) |

| Resveratrol |

| Resveratrol 3-sulfate |

| Resveratrol-4'-O-sulfate |

| Resveratrol-3-O-4'-O-disulfate |

| Resveratrol Glucuronides |

| Organic Anion Transporting Polypeptide 1B1 (OATP1B1) |

| Organic Anion Transporting Polypeptide 1B3 (OATP1B3) |

Utilization of Resveratrol 3 Sulfate D4 Triethylamine in Pharmacokinetic and Pharmacodynamic Modeling in Pre Clinical Research in Vitro and Ex Vivo Focus

PK/PD Applications in Mechanistic Studies on Isolated Enzymes and Cell Systems

The investigation of resveratrol's biological activities at the molecular level often involves in vitro assays with isolated enzymes and cell-based models. While many studies focus on the parent compound, resveratrol (B1683913), understanding the activity of its metabolites is critical due to their high concentrations in vivo. nih.gov Resveratrol 3-sulfate-d4, in conjunction with its unlabeled counterpart, can be utilized to elucidate the mechanisms of action of this specific metabolite.

In such studies, the labeled compound can serve as a tracer to differentiate the exogenously added metabolite from any potential intracellular conversion from a parent compound. For instance, researchers have examined the effects of resveratrol and its metabolites on various enzymes, including cytochrome P450 enzymes. nih.gov Studies have shown that resveratrol can inhibit enzymes like ribonuclease reductase and cyclooxygenase (COX)-1 and COX-2. nih.gov Furthermore, it has been observed to activate sirtuin 1 (SIRT1), a key regulator of cellular processes. dovepress.commdpi.com By using deuterated resveratrol 3-sulfate, researchers can precisely track its interaction with these enzymes and cellular systems, distinguishing its specific effects from those of other metabolites or the parent resveratrol.

For example, in vitro studies have demonstrated that resveratrol can inhibit platelet aggregation and induce apoptosis in various cancer cell lines. nih.govnih.gov The use of resveratrol 3-sulfate-d4 would enable researchers to investigate whether resveratrol 3-sulfate contributes to these effects and to quantify its specific binding and activity within these cellular models.

Table 1: Examples of In Vitro Mechanistic Studies Utilizing Resveratrol and its Metabolites

| System | Finding | Potential Application of Resveratrol 3-sulfate-d4 |

| Isolated Enzymes (e.g., COX-1, COX-2) | Resveratrol inhibits COX-1 and suppresses the expression and activity of COX-2. nih.gov | To determine if resveratrol 3-sulfate has a similar inhibitory effect and to quantify its binding affinity. |

| Human Cancer Cell Lines (e.g., colon, prostate, breast) | Resveratrol induces growth arrest and apoptosis. nih.gov | To assess the specific contribution of resveratrol 3-sulfate to the observed anticancer effects. |

| Platelet Aggregation Assays | Resveratrol inhibits thrombin-induced platelet aggregation. nih.gov | To investigate if resveratrol 3-sulfate also possesses anti-platelet activity. |

| Adipocyte Cell Cultures (e.g., 3T3-L1) | Resveratrol reduces lipid accumulation and promotes lipolysis. nih.govmdpi.com | To determine the direct effects of resveratrol 3-sulfate on adipocyte metabolism. |

Quantitative Metabolite Profiling and Ratio Determination in Complex Biological Matrices (e.g., plasma, urine, tissues from in vitro or ex vivo models)

A significant application of resveratrol 3-sulfate-d4 is in the quantitative analysis of resveratrol and its metabolites in various biological samples. Due to its structural similarity and identical ionization properties to the endogenous resveratrol 3-sulfate, but with a different mass, it is an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. phytohub.eu

This allows for the accurate and precise measurement of the concentrations of resveratrol, resveratrol 3-sulfate, and other metabolites like resveratrol glucuronides in samples derived from in vitro (e.g., cell culture media, cell lysates) and ex vivo (e.g., plasma, urine, tissue homogenates) experiments. phytohub.eunih.gov The ability to obtain reliable quantitative data is fundamental for constructing pharmacokinetic models and understanding the metabolic fate of resveratrol.

For instance, studies have used LC-MS/MS to determine the levels of resveratrol and its metabolites in human plasma and urine following oral administration. nih.gov The use of a deuterated internal standard like resveratrol 3-sulfate-d4 is critical for the accuracy of these measurements, which are then used to calculate key pharmacokinetic parameters. In ex vivo models, such as isolated perfused organs, this technique enables the precise quantification of metabolite formation and distribution within the tissue.

Table 2: Application of Resveratrol 3-sulfate-d4 in Quantitative Metabolite Profiling

| Biological Matrix | Purpose | Analytical Technique |

| Plasma | To determine the concentration-time profile of resveratrol and its metabolites for pharmacokinetic analysis. nih.gov | LC-MS/MS |

| Urine | To quantify the excretion of resveratrol and its metabolites. nih.gov | LC-MS/MS |

| Cell Culture Media/Lysates | To measure the uptake of resveratrol and the formation of metabolites by cells. | LC-MS/MS |

| Tissue Homogenates (from ex vivo studies) | To determine the distribution of resveratrol and its metabolites in specific organs. nih.gov | LC-MS/MS |

Development of Predictive In Vitro/Ex Vivo Models for Resveratrol Disposition

Predictive in vitro and ex vivo models are essential tools in drug development to anticipate the in vivo pharmacokinetics of a compound. These models, which include liver microsomes, hepatocytes, and isolated perfused organ systems, are used to study metabolism, transport, and distribution. The use of resveratrol 3-sulfate-d4 as an analytical standard is integral to the development and validation of these models for resveratrol.

By incubating resveratrol with these in vitro systems, researchers can identify the metabolites formed and the enzymes responsible for their formation. The accurate quantification of resveratrol 3-sulfate, facilitated by the deuterated standard, allows for the determination of kinetic parameters of its formation. This information is then used to build and refine physiologically based pharmacokinetic (PBPK) models that can simulate the disposition of resveratrol in the whole organism.

For example, a population pharmacokinetic model for trans-resveratrol and its glucuronide and sulfate (B86663) conjugates has been developed using data from rat studies. nih.gov Such models rely on accurate quantification of the metabolites, underscoring the importance of stable isotope-labeled standards. These predictive models can help in understanding the impact of various factors, such as co-administered drugs or genetic polymorphisms in metabolizing enzymes, on the pharmacokinetics of resveratrol.

Ex Vivo Tissue Distribution and Metabolism Studies for Understanding Organ-Specific Biotransformation

To understand how resveratrol is processed in different parts of the body, ex vivo studies using isolated organs or tissues are conducted. These experiments provide valuable insights into organ-specific metabolism and distribution, bridging the gap between in vitro data and in vivo observations. Resveratrol 3-sulfate-d4 is a critical tool in these investigations for the accurate quantification of the parent compound and its metabolites within the tissue and perfusate.

Emerging Research Frontiers and Future Directions for Resveratrol 3 Sulfate D4 Triethylamine Studies

Integration with Multi-Omics Approaches in Metabolomics Research (e.g., Stable Isotope-Resolved Metabolomics)

The use of Resveratrol (B1683913) 3-sulfate-d4 (triethylamine) is integral to advanced metabolomics research, particularly within the framework of multi-omics approaches. Stable Isotope-Resolved Metabolomics (SIRM) is a powerful technique that utilizes stable isotope-labeled compounds to trace the metabolic fate of molecules within a biological system. semanticscholar.orgresearchgate.net By introducing a labeled precursor, such as deuterated resveratrol, researchers can track its conversion into various metabolites, including Resveratrol 3-sulfate-d4.

The integration of SIRM with other omics disciplines, such as genomics, transcriptomics, and proteomics, offers a more holistic understanding of resveratrol's biological effects. For instance, by correlating the metabolic flux data obtained from tracing Resveratrol 3-sulfate-d4 with gene expression profiles, scientists can identify the specific enzymes and transport proteins responsible for its formation and distribution. nih.gov This multi-omics strategy allows for the elucidation of complex regulatory networks and how genetic variations may influence resveratrol metabolism. nih.gov

Recent advances in mass spectrometry and NMR spectroscopy are the analytical cornerstones of SIRM, enabling the detection and quantification of isotopically labeled metabolites with high sensitivity and specificity. researchgate.net This approach moves beyond simple concentration measurements to provide dynamic information about the rates of metabolic pathways, offering unprecedented insight into how cells and organisms process resveratrol. nih.gov

Development of Novel Analytical Platforms for High-Throughput Screening of Resveratrol Metabolites Using Deuterated Standards

The need to analyze large numbers of samples in metabolomics and drug discovery has driven the development of novel analytical platforms for high-throughput screening (HTS). researchgate.netmdpi.com In the context of resveratrol research, HTS assays are being developed to rapidly screen for modulators of resveratrol metabolism. nih.gov The use of deuterated standards like Resveratrol 3-sulfate-d4 is critical in these platforms to ensure accuracy and precision in quantification. medchemexpress.com

Modern HTS platforms often integrate automated liquid handling systems with highly sensitive analytical instrumentation, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This combination allows for the simultaneous analysis of multiple resveratrol metabolites in a large number of samples, significantly accelerating the pace of research. The internal standard, Resveratrol 3-sulfate-d4, is added to each sample to correct for variations in sample preparation and instrument response, thereby improving the reliability of the screening results.

The development of multiplexed HTS assays represents a significant advancement. These assays can simultaneously measure the activity of multiple enzymes involved in resveratrol metabolism, providing a comprehensive picture of how a particular compound or condition affects the entire metabolic pathway. nih.gov The data generated from these high-throughput methods, underpinned by the use of stable isotope-labeled standards, are crucial for identifying new drug candidates and understanding the factors that influence resveratrol's bioavailability and bioactivity.

Advanced Isotopic Tracing Techniques for Comprehensive Metabolic Pathway Mapping

Isotopic tracing is a fundamental technique for mapping metabolic pathways, and advancements in this area are providing a more complete picture of resveratrol biotransformation. nih.govspringernature.com By using stable isotope tracers like deuterated resveratrol, researchers can follow the journey of the labeled atoms as they are incorporated into various downstream metabolites. springernature.com This allows for the unambiguous identification of metabolic routes and the quantification of flux through different branches of a pathway. researchgate.net

Advanced techniques such as Stable Isotope-Resolved Metabolomics (SIRM) enable the tracking of individual atoms from a labeled precursor to its various metabolic products. researchgate.netnih.gov This level of detail is essential for distinguishing between different metabolic pathways that may lead to the same end product. For example, by analyzing the specific labeling pattern in Resveratrol 3-sulfate-d4 and other metabolites, researchers can determine the relative contributions of different sulfotransferase enzymes to its formation.

Furthermore, combining isotopic tracing with computational modeling allows for the construction of detailed metabolic network models. These models can simulate the flow of metabolites through the network and predict how perturbations, such as genetic mutations or drug treatments, will affect resveratrol metabolism. This systems-level approach, which relies on high-quality data from isotopic tracing experiments using standards like Resveratrol 3-sulfate-d4, is essential for a comprehensive understanding of resveratrol's complex metabolic fate.

Exploration of Inter-Species Metabolic Differences in Resveratrol Biotransformation in Non-Clinical Research Models

A significant area of ongoing research is the exploration of inter-species differences in resveratrol metabolism. Non-clinical research models, such as rodents and pigs, are commonly used to study the absorption, distribution, metabolism, and excretion (ADME) of compounds like resveratrol. However, it is crucial to recognize that significant metabolic differences exist between these species and humans. nih.gov

For instance, studies have shown that in humans, resveratrol is primarily metabolized into sulfate (B86663) conjugates, with resveratrol 3-sulfate being a major circulating metabolite. In contrast, in rats and pigs, glucuronide conjugates are the predominant metabolites. nih.gov These differences in metabolic pathways can have a profound impact on the bioavailability and biological activity of resveratrol and its metabolites, making direct extrapolation of findings from animal models to humans challenging.

The use of Resveratrol 3-sulfate-d4 (triethylamine) in comparative metabolomics studies across different species is essential for accurately characterizing these metabolic differences. By administering deuterated resveratrol to various animal models and humans, and then quantifying the resulting labeled metabolites, researchers can build a comprehensive picture of the species-specific metabolic profiles. This knowledge is critical for selecting the most appropriate animal models for preclinical research and for accurately predicting the metabolic fate of resveratrol in humans.

Table 1: Predominant Resveratrol Conjugates in Different Species

| Species | Predominant Conjugate |

| Humans | Sulfate Conjugates |

| Rats | Glucuronide Conjugates |

| Pigs | Glucuronide Conjugates |

This table is based on findings indicating inter-species variation in phase II metabolism of resveratrol. nih.gov

Potential for Derivatization of Metabolites for Enhanced Analytical Sensitivity in Research Contexts

In analytical chemistry, derivatization is a technique used to modify a compound to produce a new compound with properties that are better suited for a particular analytical method. nih.gov In the context of resveratrol research, the derivatization of its metabolites, including resveratrol 3-sulfate, holds potential for enhancing analytical sensitivity and improving their detection in complex biological matrices. nih.gov

While resveratrol itself can be derivatized through various chemical reactions such as methylation or silylation to improve its volatility for gas chromatography-mass spectrometry (GC-MS) analysis, similar strategies can be applied to its metabolites. For instance, derivatization could be employed to increase the ionization efficiency of resveratrol 3-sulfate in mass spectrometry, leading to lower detection limits.

This approach is particularly valuable when analyzing samples with very low concentrations of the target metabolite. By chemically modifying the metabolite to make it more readily detectable, researchers can obtain more accurate and precise measurements, even from small sample volumes. The development of novel derivatization strategies tailored to resveratrol metabolites will be a valuable tool for future metabolomics studies, enabling a more sensitive and comprehensive analysis of resveratrol's metabolic profile.

Q & A

Q. What statistical approaches are recommended for analyzing dose-response relationships in Resveratrol 3-sulfate-d4 studies?

- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate EC50 values. Box-Behnken experimental designs (3-factor, 3-level) optimize yield and bioactivity parameters while minimizing resource use. Response surface methodology (RSM) is critical for multivariable analysis .

Ethical and Compliance Considerations

Q. What ethical guidelines apply to preclinical studies involving deuterated compounds like Resveratrol 3-sulfate-d4?

- Methodological Answer : Ensure compliance with data protection laws (e.g., GDPR for EU studies) and conduct risk assessments for compound handling. Training in safe laboratory practices (e.g., PPE for triethylamine exposure) and ethical data sharing protocols (pseudonymization) are mandatory .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.